molecular formula C19H17BrN4O3 B12176179 N-(3-bromophenyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide

N-(3-bromophenyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide

Cat. No.: B12176179
M. Wt: 429.3 g/mol
InChI Key: CXJXAPCPNSSCLX-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is a synthetic ethanediamide (oxamide) derivative featuring a 3-bromophenyl group and an indole-2-carboxamide moiety. Its structural complexity arises from the ethanediamide linker, which bridges the aromatic and heterocyclic components. This compound is hypothesized to exhibit biological activity due to its resemblance to known enzyme inhibitors, particularly those targeting proteases or kinases .

Properties

Molecular Formula

C19H17BrN4O3

Molecular Weight

429.3 g/mol

IUPAC Name

N'-(3-bromophenyl)-N-[2-(1H-indole-2-carbonylamino)ethyl]oxamide

InChI

InChI=1S/C19H17BrN4O3/c20-13-5-3-6-14(11-13)23-19(27)18(26)22-9-8-21-17(25)16-10-12-4-1-2-7-15(12)24-16/h1-7,10-11,24H,8-9H2,(H,21,25)(H,22,26)(H,23,27)

InChI Key

CXJXAPCPNSSCLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine.

Scientific Research Applications

N-(3-bromophenyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide involves its interaction with specific molecular targets. For instance, as an IDO1 inhibitor, it binds to the active site of the enzyme, preventing the conversion of tryptophan to kynurenine. This inhibition can modulate immune responses, making it a promising candidate for cancer immunotherapy .

Comparison with Similar Compounds

Structural Features

The target compound shares key motifs with several analogs, including indole carboxamides, oxamide-linked inhibitors, and aryl-substituted amides. Below is a comparative analysis:

Compound Key Structural Differences Biological Relevance
N-(3-bromophenyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide (Target) Ethanediamide linker; 3-bromophenyl; indole-2-carbonyl Potential protease/kinase inhibition (hypothesized)
N-{3-[(biphenyl-4-yl carbonyl)amino]propyl}-1H-indole-2-carboxamide (ICD, ) Propane-1,3-diamine linker; biphenyl-4-yl group; indole-2-carboxamide Falcipain inhibitor (antimalarial activity)
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide () Propanamide linker; indole-3-yl; 2-fluoro-biphenyl Unspecified activity; structural focus on fluorinated biphenyl
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () Propanamide linker; 6-methoxynaphthyl; indole-3-yl Derived from naproxen; potential anti-inflammatory/SARS-CoV-2 applications
Quinolinyl oxamide derivative (QOD) () Ethanediamide linker; benzodioxol and quinolinyl groups Falcipain inhibitor with demonstrated antimalarial activity

Key Observations :

  • Indole Position : Indole-2-carbonyl (target) vs. indole-3-yl (). The 2-position carbonyl may improve electron-withdrawing effects, altering electronic distribution and binding specificity.
  • Aryl Substituents : The 3-bromophenyl group in the target provides greater hydrophobicity and steric bulk compared to QOD’s benzodioxol or ICD’s biphenyl, which could influence membrane permeability and metabolic stability .
Physicochemical and Spectroscopic Properties
Property Target Compound N-(3-acetyl-2-thienyl)-2-bromoacetamide () QOD ()
Molecular Weight ~478.3 g/mol (estimated) 286.1 g/mol ~450 g/mol (estimated)
Solubility Low (due to bromophenyl and indole) Moderate (acetylthienyl enhances polarity) Low (benzodioxol and quinoline are hydrophobic)
1H NMR (Carbonyl) Two distinct carbonyl signals (~165–170 ppm, 13C NMR) Single carbonyl peak at ~170 ppm (acetamide) Two carbonyl peaks (oxamide linker)
Bioavailability Likely poor (high logP); may require formulation Moderate (smaller size, acetyl group) Poor (similar to target)

Notes:

  • The target’s bromine atom contributes to a higher molecular weight and logP compared to fluorine or methoxy substituents in analogs .
  • IR spectroscopy would show N-H stretches (~3300 cm⁻¹) for both amide and indole groups, similar to ’s acetamides .

Biological Activity

N-(3-bromophenyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is a synthetic compound characterized by its unique structural features, which include a bromophenyl group and an indole moiety. This compound has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C21H19BrN4O3C_{21}H_{19}BrN_{4}O_{3}, with a molecular weight of 455.3 g/mol. The IUPAC name reflects its complex structure, which includes an indole carbonyl and an ethylenediamine backbone.

PropertyValue
Molecular FormulaC21H19BrN4O3
Molecular Weight455.3 g/mol
IUPAC NameThis compound
InChI KeyBSXJGRRSVLKJSJ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The indole moiety is known for its interaction with serotonin receptors, which play a crucial role in mood regulation and other physiological processes. The piperazine-like structure can modulate neurotransmitter systems, potentially enhancing the compound's pharmacological profile.

Potential Mechanisms:

  • Serotonergic Activity : The indole structure may enhance binding to serotonin receptors, influencing mood and anxiety.
  • Neurotransmitter Modulation : The piperazine component may affect dopamine and norepinephrine pathways.
  • Inhibition of Inflammatory Pathways : Similar compounds have shown potential in inhibiting NF-kappaB, a key regulator in inflammation and apoptosis .

1. Antitumor Effects

Research indicates that derivatives of indole compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through the inhibition of NF-kappaB .

2. Anti-inflammatory Properties

Studies have demonstrated that benzamide derivatives can inhibit TNF-alpha production, thereby reducing inflammation . Given the structural similarities, this compound may exhibit comparable anti-inflammatory effects.

Case Study 1: Indole Derivatives in Cancer Treatment

A study evaluated the effects of various indole derivatives on cancer cell lines. Results indicated that certain modifications to the indole structure significantly enhanced cytotoxicity against breast cancer cells. The presence of halogen substituents like bromine was noted to increase potency due to improved receptor binding affinity .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological impacts of related compounds on animal models. Results suggested that these compounds could reduce anxiety-like behaviors, likely through serotonergic pathways .

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